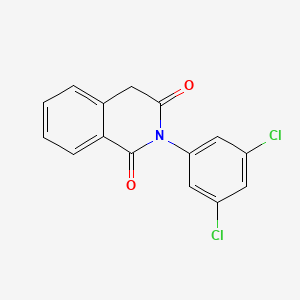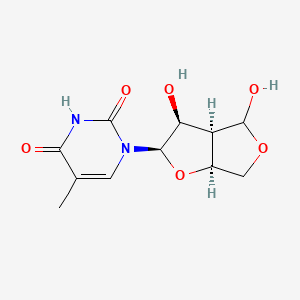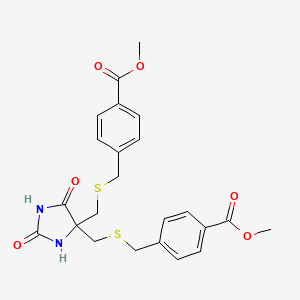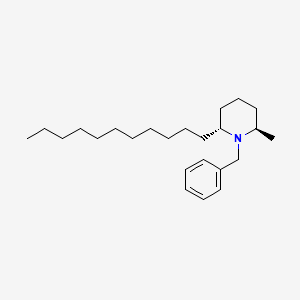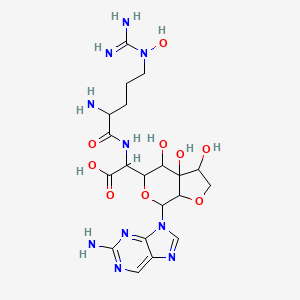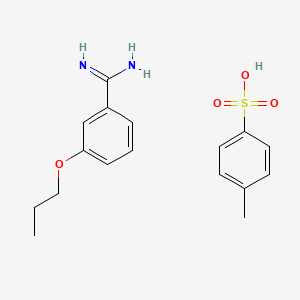
4-Methylbenzenesulfonic acid; 3-propoxybenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 211624 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 211624 involves multiple steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as condensation, cyclization, or substitution.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final synthesis of NSC 211624 through a series of reactions, often involving catalysts and specific reaction conditions such as temperature and pressure control.
Industrial Production Methods
Industrial production of NSC 211624 typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing cost-effective purification techniques.
化学反应分析
Types of Reactions
NSC 211624 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents, often under inert atmosphere conditions.
Substitution: Halogens, nucleophiles, and other reagents, typically in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.
科学研究应用
NSC 211624 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
作用机制
The mechanism of action of NSC 211624 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific molecular targets and pathways involved can vary depending on the application and context of use.
属性
CAS 编号 |
24722-36-9 |
|---|---|
分子式 |
C17H22N2O4S |
分子量 |
350.4 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;3-propoxybenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O.C7H8O3S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7H,2,6H2,1H3,(H3,11,12);2-5H,1H3,(H,8,9,10) |
InChI 键 |
SIVABWONJMNFJU-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=CC(=C1)C(=N)N.CC1=CC=C(C=C1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


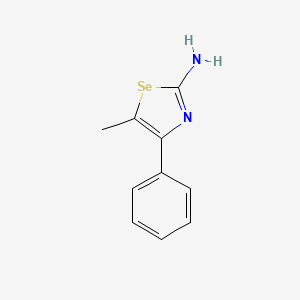

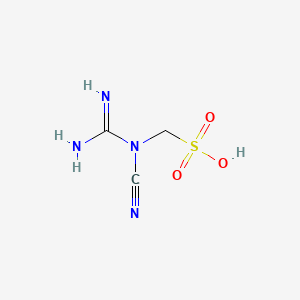
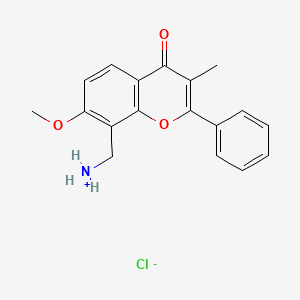
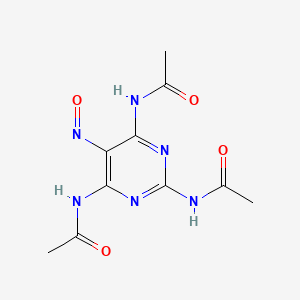
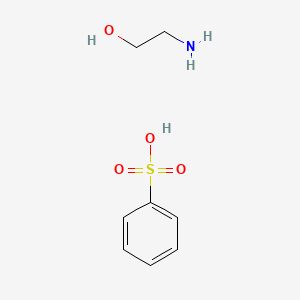
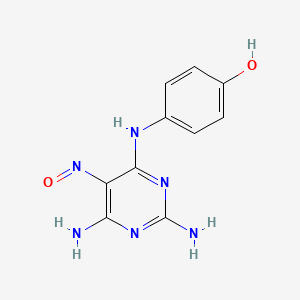
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
